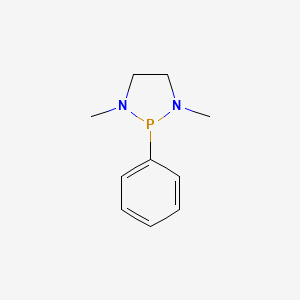

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine

Description

Properties

IUPAC Name |

1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2P/c1-11-8-9-12(2)13(11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKFZCQRONDMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(P1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176951 | |

| Record name | 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22429-12-5 | |

| Record name | Corey-hopkins reagent | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022429125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22429-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COREY-HOPKINS REAGENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL20F45U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Base-Induced Condensation with Phosphorus Trichloride (PCl3)

One classical approach involves the reaction of a diamine precursor with phosphorus trichloride under basic conditions to form the diazaphospholidine ring. However, attempts to prepare certain 2-substituted diazaphospholidines directly via base-induced condensation with PCl3 and triethylamine as an acid scavenger sometimes fail, resulting instead in stable salts rather than the desired heterocycle. For example, synthesis attempts of 2-chloro-1,3,2-diazaphospholidine derivatives via this method were unsuccessful until a modified protocol was applied.

Metalation Followed by Phosphorus Trichloride Addition

A more successful method involves the initial deprotonation (metalation) of the diamine precursor using strong bases such as butyllithium at low temperatures (-78°C), followed by the addition of phosphorus trichloride. This method allows for the formation of the P-N heterocyclic ring with the desired substituents. The product is typically isolated as an air- and moisture-sensitive powder and characterized by spectroscopic methods such as ^31P NMR.

Use of Oxalamidine Precursors

Oxalamidine derivatives have been used as precursors for the synthesis of diazaphospholidines. For example, doubly metalated oxalamidines reacted with phosphorus trichloride yield 2-chloro-1,3,2-diazaphospholidine-4,5-diimines, which are structurally related compounds. These reactions highlight the importance of precursor design and metalation in controlling the substitution pattern and ring formation.

Reaction Conditions and Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Base for metalation | n-Butyllithium (2 equiv.) | Low temperature (-78°C) to avoid side reactions |

| Phosphorus reagent | Phosphorus trichloride (PCl3) | Added after metalation step |

| Solvent | Ether or benzene | Anhydrous conditions necessary |

| Temperature | -78°C to room temperature | Controlled to prevent decomposition |

| Work-up | Quenching and isolation under inert atmosphere | Product is air and moisture sensitive |

Purification and Characterization

The product this compound is typically purified by careful work-up under inert gas to avoid degradation. It is a colorless to light yellow liquid with a boiling point around 95 °C at 0.7 mmHg and a refractive index of 1.57. Purity is generally above 92% by nonaqueous titration.

Characterization includes:

- ^31P NMR chemical shift typically around 134 ppm, consistent with the phosphorus environment in the heterocycle.

- IR and mass spectrometry confirm the presence of the diazaphospholidine ring and substituents.

- Elemental analysis consistent with molecular formula C10H15N2P (molecular weight 194.22 g/mol).

Summary Table of Preparation Methods

Research Findings and Notes

- The metalation approach is currently the most reliable for synthesizing this compound with high purity.

- The compound is sensitive to air and moisture, necessitating storage under inert gas at refrigerated temperatures (0-10°C) to maintain stability.

- Attempts to generate related derivatives by electrophilic cleavage or alternative routes have revealed the stabilizing influence of exocyclic imino groups on the phosphorus center, affecting reactivity and synthetic accessibility.

- The compound's unique structure with methyl and phenyl substituents on the diazaphospholidine ring imparts distinct chemical properties, useful in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound-2-oxide.

Substitution: It can participate in substitution reactions where the phenyl group or the methyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted diazaphospholidines and their oxidized derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is as a reagent in the stereospecific synthesis of olefins from 1,2-diols. This process is crucial for producing specific isomers needed in various chemical reactions and pharmaceutical applications .

Biochemical Interactions

Research indicates that this compound can interact with various biomolecules, influencing cellular processes such as signaling pathways and gene expression. Its ability to alter gene expression suggests potential applications in biological research and medicine.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand due to its ability to form stable complexes with transition metals. These complexes are valuable for catalysis and materials science .

Pharmacological Potential

Ongoing studies are exploring the pharmacological properties of this compound. Its interactions with biological systems may lead to the development of new therapeutic agents targeting specific diseases or conditions .

Case Study 1: Stereospecific Synthesis of Olefins

A study demonstrated the effectiveness of this compound in synthesizing olefins from 1,2-diols with high stereospecificity. The methodology involved optimizing reaction conditions to maximize yield and purity while minimizing byproducts .

Research focused on the compound's influence on cellular metabolism showed that it could modulate the activity of certain enzymes involved in metabolic pathways. This property highlights its potential as a tool for studying metabolic processes in cells .

Case Study 3: Coordination Complexes

Investigations into the coordination chemistry of this compound revealed that it forms stable complexes with manganese(II) ions. These complexes exhibited enhanced photoluminescence properties, indicating potential applications in photonic devices .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine involves its ability to act as a ligand, forming complexes with metal ions. The molecular targets and pathways involved include interactions with metal centers and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The reactivity and applications of 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine are influenced by its substituents. Below is a comparison with analogous diazaphospholidines:

| Compound Name | Substituents (Positions) | Key Structural Features | Molecular Weight | Notable Properties |

|---|---|---|---|---|

| This compound | Methyl (1,3), Phenyl (2) | Planar ring; moderate steric hindrance | 194.22 | Nucleophilic P-center; air-sensitive |

| 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide | tert-Butyl (1,3), Oxide (P=O) | Bulky tert-butyl groups; oxidized P-center | 218.28 | Enhanced stability; polar P=O bond |

| 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine | Diisopropylphenyl (1,3), Chloro (2) | Extreme steric bulk; electron-withdrawing Cl | 445.02 | High thermal stability; low solubility |

| This compound-2-oxide | Methyl (1,3), Phenyl (2), Oxide (P=O) | Oxidized P-center; planar ring | 210.21 (est.) | Strong ligand for lanthanides |

Key Observations :

- Steric Effects : Bulky substituents (e.g., tert-butyl or diisopropylphenyl) increase stability but reduce reactivity in catalytic applications .

- Electronic Effects : Oxidation of the phosphorus atom (P=O) enhances polarity, improving ligand-metal interactions in coordination complexes .

- Substituent Flexibility : Methyl and phenyl groups in the parent compound balance reactivity and steric demands, enabling versatile applications .

Coordination Chemistry

- This compound-2-oxide : Forms stable luminescent complexes with Eu³⁺ and Tb³⁺, utilized in optoelectronic materials .

- Parent Compound : Less commonly used in coordination chemistry due to its reducing P(III) center, which can participate in redox reactions .

Stability and Handling

Biological Activity

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine (DMPhD) is an organophosphorus compound characterized by its unique diazaphospholidine ring structure, which includes two nitrogen atoms and one phosphorus atom. This compound has garnered attention for its potential biological activities and applications in organic synthesis, particularly in the stereospecific synthesis of olefins from 1,2-diols. This article reviews the biological activity of DMPhD, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₅N₂P

- Molecular Weight : 194.22 g/mol

- Boiling Point : 95 °C

- Density : 1.06 g/cm³ at 20 °C

- Flash Point : 108 °C

Target of Action

DMPhD is primarily known for its role as a reagent in organic synthesis. It participates in biochemical reactions by influencing various metabolic pathways through interactions with enzymes and proteins.

Mode of Action

The compound acts by binding to specific biomolecules, which can either inhibit or activate enzymatic activity. For instance, it has been shown to interact with manganese (II) tetrahedral complexes, enhancing their photoluminescence properties and suggesting potential applications in photonic devices.

Biochemical Pathways

DMPhD influences pathways involving olefin synthesis and cellular signaling. Its ability to alter gene expression indicates a broader role in regulating cellular metabolism and function.

Cellular Effects

Research indicates that DMPhD affects various types of cells by modulating cell signaling pathways and gene expression. Notably:

- Gene Expression : Studies have demonstrated that DMPhD can induce changes in the expression levels of genes associated with cell proliferation and apoptosis.

- Cellular Metabolism : The compound may influence metabolic pathways by affecting the activity of key enzymes involved in cellular respiration and energy production.

Transport and Distribution

The transport mechanisms of DMPhD within biological systems are crucial for its activity. The compound interacts with specific transporters that facilitate its uptake into cells. Once inside, it exhibits distinct subcellular localization that enhances its functional efficacy.

Case Studies and Research Findings

Applications in Medicine

Ongoing research is exploring the pharmacological potential of DMPhD. Its ability to modulate biological pathways makes it a candidate for further investigation as a therapeutic agent against various diseases. Preliminary studies suggest that it may have applications in:

Q & A

Q. What are the key steps in synthesizing 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine, and which spectroscopic methods confirm its structure?

The synthesis involves a multi-step protocol:

- Ozonolysis : Reacting the substrate with excess ozone (O₃) in methanol at −78°C for 1 hour.

- Reduction : Treating the ozonide with sodium borohydride (NaBH₄) at 0°C for 0.5 hours.

- Thiocarbonate Formation : Reacting the product with thiophosgene and dimethylaminopyridine (DMAP) in chloroform at 0°C for 1 hour.

- Corey–Winter Olefination : Heating the intermediate with this compound at 40°C for 15 hours to yield the final product. Structural confirmation is achieved via:

- NMR Spectroscopy : Using Varian Gemini/Mercury 300 MHz spectrometers for ¹H/¹³C analysis.

- IR Spectroscopy : Employing a Perkin-Elmer 1800 FTIR to identify functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Conducted on AUTOSPEC or Kratos Analytical Concept ISQ instruments .

Q. How is the compound identified and distinguished from structurally similar phosphorus-containing heterocycles?

The compound is uniquely identified by its CAS registry number (22429-12-5) and alternative IUPAC names (e.g., 1,3-dimethyl-2-phenyl-2-phosphaimidazolidine). Differentiation from analogs relies on:

- Phosphorus-Ligand Coordination Patterns : Distinctive shifts in ³¹P NMR spectra.

- X-ray Crystallography : Resolving the bicyclic 1,3,2-diazaphospholidine core and phenyl substituent geometry.

- Reactivity Profiles : Its role as a mild reductant in Corey–Winter reactions, unlike bulkier tert-butyl derivatives (e.g., 1,3-di-tert-butyl-1,3,2-diazaphospholidine 2-oxide) .

Advanced Research Questions

Q. How does this compound improve the Corey–Winter olefination reaction compared to traditional reagents?

Traditional Corey–Winter protocols use trimethyl phosphite, requiring high temperatures (>100°C) and leading to side reactions in sensitive substrates. In contrast:

- Milder Conditions : This reagent enables olefination at 25–40°C, preserving functional groups (e.g., esters, epoxides).

- Mechanistic Advantage : Operates via a concerted elimination or carbene intermediate, avoiding harsh redox steps.

- Stereochemical Control : Maintains configuration in diol-derived thionocarbonates, critical for synthesizing chiral alkenes .

Q. What are the optimal reaction conditions for using this compound in stereosensitive olefination of complex diols?

Key parameters include:

- Temperature : 40°C for 15 hours balances yield and stereochemical fidelity.

- Catalyst : DMAP accelerates thiocarbonate formation from diols and thiophosgene.

- Substrate Purity : Chromatographic separation of diol epimers (e.g., triol 21) ensures >5:2 selectivity before olefination.

- Workup : Sodium borohydride reduction of ozonides minimizes over-oxidation artifacts. Example: Conversion of tetrahydrocatechol 20 to chloroalkene 9 achieved 63% yield under these conditions .

Q. How can researchers address contradictions in reported reaction yields when using this reagent under varying catalytic conditions?

Discrepancies often arise from:

- Substrate Sensitivity : Electron-rich diols may require lower temperatures (e.g., 25°C) to prevent decomposition.

- Moisture Content : Strict anhydrous conditions are critical, as moisture hydrolyzes the thiocarbonate intermediate.

- Catalyst Loading : Excess DMAP (>10 mol%) can lead to chlorination of hydroxyl groups (observed in product 22), reducing yield. Mitigation strategies include rigorous drying of solvents and optimizing catalyst-to-substrate ratios .

Q. What advanced applications exist beyond organic synthesis, such as in coordination chemistry or material science?

The compound serves as:

- Ligand in Photoluminescent Complexes : Forms tetrahedral Mn(II) halide complexes ([MnX₂L₂], X = Cl, Br, I) with tunable emission properties. These complexes exhibit ligand-centered transitions and potential in optoelectronic devices.

- Redox-Active Mediator : Participates in TiO₂-based photocatalytic systems for CO₂ reduction, though derivatives like 1,3-dimethyl-2-phenyl-1,3-dihydrobenzimidazole are more common in this role.

- Chiral Framework Component : Its bicyclic structure stabilizes metal centers in asymmetric catalysis, though industrial adoption is limited by synthesis cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.